1,2,3-Trithiane-4-pentanoic Acid
Overview
Description
1,2,3-Trithiane-4-pentanoic Acid, also known as Thioctic Acid EP Impurity A, is a chemical compound with the molecular formula C8H14O2S3 and a molecular weight of 238.39 g/mol . This compound is a derivative of thioctic acid and is characterized by the presence of a trithiane ring structure attached to a pentanoic acid chain .
Preparation Methods
1,2,3-Trithiane-4-pentanoic Acid can be synthesized through various synthetic routes. One common method involves the reaction of thioctic acid with specific reagents under controlled conditions to form the trithiane ring structure . The reaction typically requires the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2,3-Trithiane-4-pentanoic Acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
1,2,3-Trithiane-4-pentanoic Acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of thioctic acid derivatives with low solvent residue . In biology and medicine, it is studied for its potential antioxidant properties and its role in cellular metabolism . Additionally, this compound finds applications in the pharmaceutical industry as an impurity standard for quality control purposes .
Mechanism of Action
The mechanism of action of 1,2,3-Trithiane-4-pentanoic Acid involves its interaction with molecular targets and pathways related to oxidative stress and cellular metabolism . The trithiane ring structure allows the compound to act as an antioxidant, scavenging free radicals and reducing oxidative damage in cells . This mechanism is similar to that of thioctic acid, which is known for its antioxidant properties .
Comparison with Similar Compounds
1,2,3-Trithiane-4-pentanoic Acid can be compared to other similar compounds such as thioctic acid, 6,8-epitrithio-octanoic acid, and other thioctic acid impurities . While these compounds share similar structural features, this compound is unique due to its specific trithiane ring structure and its distinct chemical properties . This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
5-(trithian-4-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S3/c9-8(10)4-2-1-3-7-5-6-11-13-12-7/h7H,1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMATVIMURBZTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSSC1CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204245-29-3 | |
Record name | 6,8-Epitrithiooctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204245293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-TRITHIANE-4-PENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ303H498S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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